Ethyl 3-ethynyl-4-methoxybenzoate
Description
Ethyl 3-ethynyl-4-methoxybenzoate is a substituted benzoate ester characterized by an ethynyl group at the 3-position and a methoxy group at the 4-position of the aromatic ring. This compound belongs to a broader class of benzoate esters, which are widely studied for their structural versatility and applications in organic synthesis, pharmaceuticals, and materials science. The ethynyl group confers unique reactivity, enabling participation in click chemistry (e.g., Huisgen cycloaddition), while the methoxy group enhances solubility and influences electronic properties. However, structurally related analogs offer insights into its behavior and applications.
Properties
IUPAC Name |
ethyl 3-ethynyl-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-4-9-8-10(12(13)15-5-2)6-7-11(9)14-3/h1,6-8H,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGHGPDBDCSMGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Ethyl 3-ethynyl-4-methoxybenzoate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities. Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-ethynyl-4-methoxybenzoate exerts its effects depends on its specific application. For example, in pharmacological studies, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Influence: The ethynyl group in this compound distinguishes it from analogs with amino (I-6230, ), ethoxylated amino (), or hydroxy groups (). Ethynyl’s sp-hybridization enhances reactivity in cross-coupling reactions compared to electron-donating groups like methoxy or amino.
- Solubility: Ethoxylated ethyl-4-aminobenzoate’s high water solubility () contrasts with the likely moderate polarity of this compound, which may favor organic solvents.
- Molecular Weight : Ethoxylated derivatives (e.g., ) exhibit significantly higher molecular weights (>1200 Da) due to polyethylene glycol chains, whereas simpler analogs (e.g., ) are <300 Da.
Reactivity and Functionalization
- Click Chemistry: The ethynyl group enables azide-alkyne cycloaddition, a feature absent in analogs like I-6230 (amino-linked) or methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate (hydroxy-substituted) .
- Electrophilic Substitution : The methoxy group at the 4-position directs electrophilic attacks to the 3-position (meta-directing), similar to methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate’s regiochemistry .
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